molecular formula C19H19N3O3 B2490184 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide CAS No. 849764-10-9

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide

Cat. No.: B2490184
CAS No.: 849764-10-9
M. Wt: 337.379
InChI Key: YTQPLEVYTPSIJB-UHFFFAOYSA-N
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Description

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Properties

IUPAC Name

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-6-5-14(11-18(17)25-2)7-9-22-19(23)16(12-20)10-15-4-3-8-21-13-15/h3-6,8,10-11,13H,7,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQPLEVYTPSIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CN=CC=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyano group, a pyridine moiety, and a dimethoxyphenyl group, contributing to its unique biological activity. The structural formula can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other acrylamide derivatives.
  • Receptor Modulation : It may modulate receptor activities that are critical in pain and inflammation signaling.

Anti-inflammatory Properties

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For example:

  • In Vitro Studies : Assays have shown that these compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
CompoundConcentration (μM)IL-1β Reduction (%)TNFα Reduction (%)
JMPR-01254035
JMPR-01505550

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

  • In Vivo Models : The efficacy of related compounds was tested using the CFA-induced paw edema model, which demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
    • Results : The compound showed an ED50 value of approximately 11.60 μM.
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities with targets such as COX enzymes and iNOS. These studies provide insights into the potential mechanisms through which the compound exerts its effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameStructure SimilarityIC50 (μM) COX-1IC50 (μM) COX-2
Compound AHigh19.45 ± 0.0742.1 ± 0.30
Compound BModerate26.04 ± 0.3631.4 ± 0.12
This compound HighTBDTBD

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